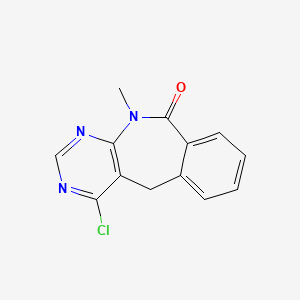
4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one: is a chemical compound with the molecular formula C13H10ClN3O . It is a member of the pyrimido4,5-cbenzazepine family, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2-aminopyrimidine.
Cyclization Reaction: The key step involves a cyclization reaction to form the pyrimidobenzazepine core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Aplicaciones Científicas De Investigación
4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
- 4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
Uniqueness
4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
64261-43-4 |
|---|---|
Fórmula molecular |
C13H10ClN3O |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
1-chloro-5-methyl-11H-pyrimido[4,5-c][2]benzazepin-6-one |
InChI |
InChI=1S/C13H10ClN3O/c1-17-12-10(11(14)15-7-16-12)6-8-4-2-3-5-9(8)13(17)18/h2-5,7H,6H2,1H3 |
Clave InChI |
BPXGGZBTRPBWBG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CC3=CC=CC=C3C1=O)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


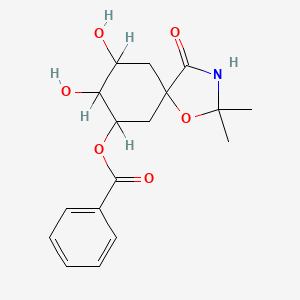
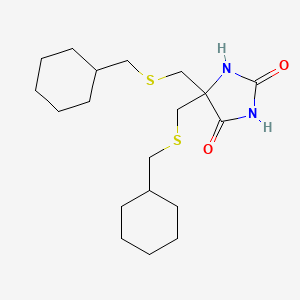
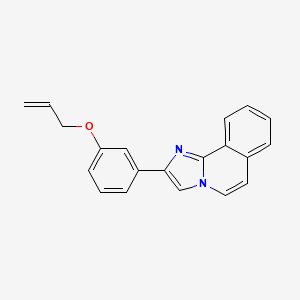
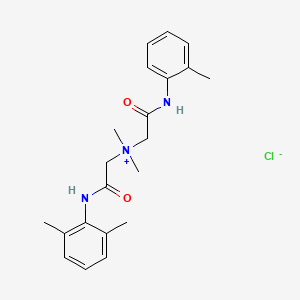

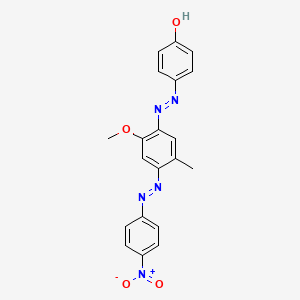
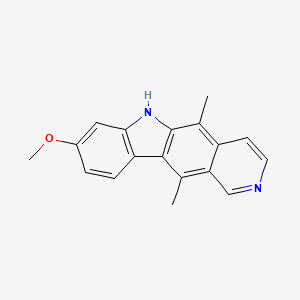
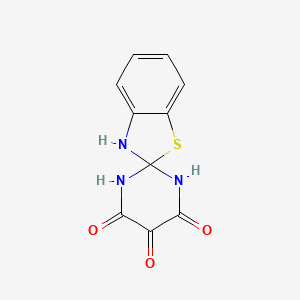
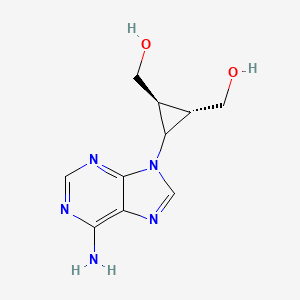
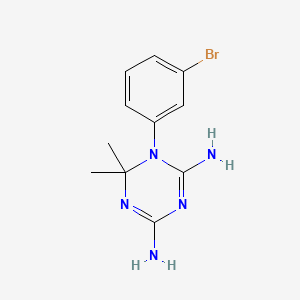
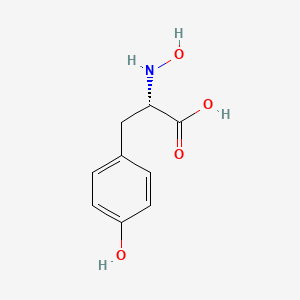
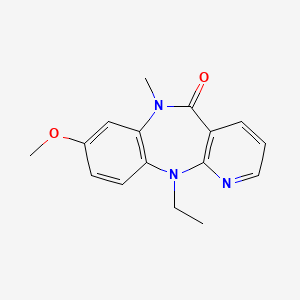
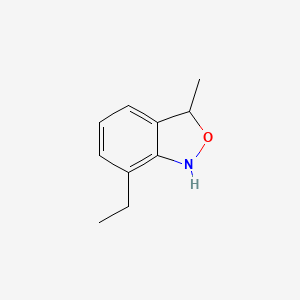
![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)
